

Comparative pharmacokinetic analysis of Dapivirine gel vs. film using Dapivirine-d11

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Compound of Interest		
Compound Name:	Dapivirine-d11	
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A Comparative Pharmacokinetic Analysis of Dapivirine Gel Versus Film Formulations

An Objective Comparison of Two Vaginal Delivery Systems for the HIV Microbicide Dapivirine, Supported by Experimental Data.

This guide provides a detailed comparative analysis of the pharmacokinetic (PK) profiles of two distinct vaginal formulations of Dapivirine: a gel and a fast-dissolving film. The data presented is derived from clinical studies where Dapivirine concentrations in various biological matrices were quantified using a validated ultra-performance liquid chromatographic—tandem mass spectrometric (LC-MS/MS) method, which employed a deuterated internal standard for enhanced accuracy.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key plasma pharmacokinetic parameters for a single 1.25 mg vaginal dose of Dapivirine administered as either a gel or a film. The data is based on the FAME 02B study, a two-arm, single-site randomized crossover study involving healthy, HIV-uninfected women.[1] In this study, there were no statistically significant differences observed in the plasma, cervicovaginal fluid (CVF), or cervical tissue Dapivirine concentrations between the gel and film formulations.[1]



Pharmacokinetic Parameter	Dapivirine Gel (1.25 mg)	Dapivirine Film (1.25 mg)
Cmax (pg/mL)	132 (93–169)	91 (67–179)
Tmax (h)	24 (10–24)	12 (5–18)
AUClast (pg·h/mL)	7,832 (5,799–11,807)	7,952 (5,763–9,021)
Half-life (h)	52 (42–64)	59 (51–82)
Data are presented as median (interquartile range).		

Experimental Protocols

The methodologies employed in the comparative pharmacokinetic studies are detailed below, encompassing the clinical study design and the bioanalytical procedures for Dapivirine quantification.

Clinical Study Protocol (FAME 02B Study)

- Study Design: A randomized, two-arm, single-site crossover study was conducted.[1]
 Participants were healthy, HIV-uninfected women aged between 18 and 45 years.[1] Each
 participant was randomized to receive either a single 1.25 mg dose of Dapivirine vaginal gel
 (0.05%, 2.5 g) followed by a single 1.25 mg Dapivirine vaginal film, or the film followed by the
 gel.[1]
- Sample Collection: Blood samples for pharmacokinetic analysis were collected at 24, 48, 72, and 168 hours after dosing.[1] Cervicovaginal fluid (CVF) and cervical tissue biopsies were also collected at specified time points.[1]

Bioanalytical Protocol for Dapivirine Quantification

The quantification of Dapivirine in human plasma was performed using a validated, robust, and sensitive UHPLC-MS/MS assay. This method is crucial for understanding the pharmacokinetic and pharmacodynamic properties of Dapivirine.

Sample Preparation:

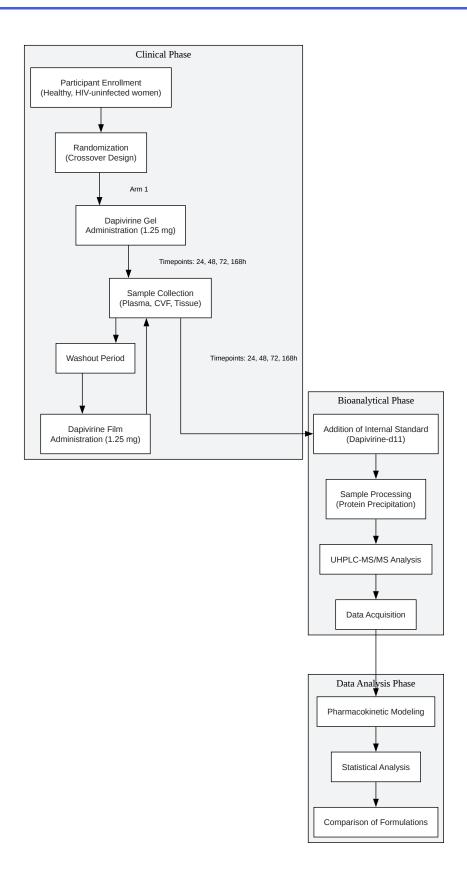


- Dapivirine-spiked plasma samples were combined with acetonitrile containing a deuterated internal standard (²H₄-dapivirine).[1]
- The mixture was processed for analysis to precipitate proteins and extract the analyte and internal standard.[1]
- Chromatography and Mass Spectrometry:
 - An ultra-high performance liquid chromatography (UHPLC) system was used for the separation of Dapivirine and its deuterated internal standard.
 - A tandem mass spectrometer (MS/MS) was utilized for detection and quantification. The method has an analytical measuring range of 20 to 10,000 pg/ml.[1]
 - For quality control, the intra- and inter-assay precision (%CV) ranged from 5.23% to 13.89%, and the accuracy (% deviation) ranged from -5.61% to 6.24%.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the comparative pharmacokinetic analysis, from participant enrollment to data analysis.





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Caption: Experimental workflow for the comparative pharmacokinetic analysis.



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References

- 1. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma PMC [pmc.ncbi.nlm.nih.gov]
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